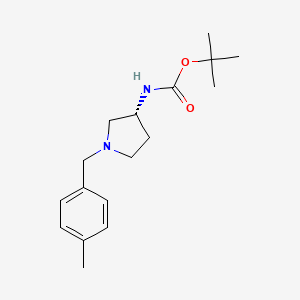

(R)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate” is a complex organic compound. It contains a pyrrolidine ring, which is a type of cyclic secondary amine . The compound also has a carbamate group (NHCOO), which is a functional group derived from carbamic acid and has wide applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidine ring, a carbamate group, and a tert-butyl group. The presence of these groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrrolidines, for example, can undergo a variety of reactions, including reductions, oxidations, and substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, pyrrolidines are typically colorless liquids that are miscible with water and most organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Antiinflammatory Agents

A series of compounds related to (R)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate were synthesized and evaluated for their potential as antiinflammatory/analgesic agents. These compounds were explored for their dual inhibitory activity on prostaglandin and leukotriene synthesis, demonstrating comparable antiinflammatory activities to indomethacin but with reduced ulcerogenic effects. One such compound, showcasing a wider safety margin than indomethacin or piroxicam, was highlighted for further clinical application consideration (Ikuta et al., 1987).

Process Development and Synthesis

The scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor, was detailed. This process included an efficient one-pot, two-step sequence starting from readily available materials, demonstrating the chemical versatility and application of similar structures in drug development (Li et al., 2012).

Water Oxidation Catalysts

Research on a new family of Ru complexes for water oxidation involved compounds with tert-butyl groups, showing their utility in oxygen evolution reactions. These complexes, featuring variations of the tert-butyl group, have contributed to understanding the role of such substituents in catalytic activity for environmental applications (Zong & Thummel, 2005).

Genotoxicity Assessment

A study assessed the genotoxic effects of various chemicals, including tert-butyl compounds, in human lymphocytes using the comet assay. This research contributes to our understanding of the DNA-damaging potential of certain chemical structures and the role of free radicals in this process, highlighting the importance of safety evaluations in chemical research (Chen et al., 2008).

Ligand Design for Asymmetric Catalysis

The synthesis of rigid P-chiral phosphine ligands featuring tert-butylmethylphosphino groups for use in rhodium-catalyzed asymmetric hydrogenation was explored. This work highlights the significance of (R)-tert-butyl-based structures in designing catalysts for precise chemical synthesis, impacting the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of ®-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate are currently unknown. The compound is a derivative of pyrrolidine , a cyclic secondary amine that is a key structural component of many biologically active compounds . .

Mode of Action

Pyrrolidine derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .

Biochemical Pathways

Given its structural similarity to pyrrolidine, it may potentially influence pathways involving pyrrolidine-containing compounds . .

Result of Action

Given its structural similarity to other pyrrolidine derivatives, it may exhibit similar biological activities . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)11-19-10-9-15(12-19)18-16(20)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLSSVHMGGWIDG-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(C2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2CC[C@H](C2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2985280.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2985282.png)

![8-(4-Ethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2985285.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2985287.png)

![6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid](/img/structure/B2985288.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2985290.png)